molecular formula C17H21N5O2 B2586361 1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 370583-81-6

1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2586361
M. Wt: 327.388
InChI Key: FLZPDVHRJDIJOZ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The IUPAC name you provided suggests that this compound is a derivative of purine, which is a heterocyclic aromatic organic compound.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis of a specific compound would depend on the exact structure of the compound and the available starting materials.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.



Chemical Reactions Analysis

The reactivity of a compound is determined by its structure. Functional groups, steric effects, and electronic effects can all influence how a compound reacts. The specific reactions that a compound can undergo would depend on these factors.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be predicted based on the compound’s structure or measured experimentally.


Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and physical properties. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, as well as guidelines for safe handling and disposal.


Future Directions

Future research on a compound could involve studying its synthesis, reactivity, or biological activity in more detail. Potential applications of the compound, such as its use as a drug or a catalyst, could also be explored.


properties

IUPAC Name

1,3-dimethyl-8-(methylamino)-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZPDVHRJDIJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

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